![molecular formula C12H13NO3S B13223145 5-Hydroxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13223145.png)
5-Hydroxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid is a complex organic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are found in various natural products and synthetic drugs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific steps for synthesizing this compound may include:
Formation of the Indole Core: The initial step involves the formation of the indole core through the Fischer indole synthesis.
Introduction of the Methylsulfanyl Group:
Hydroxylation and Carboxylation: The final steps involve hydroxylation and carboxylation to introduce the hydroxy and carboxylic acid groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
5-Hydroxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxy and carboxylic acid groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-Hydroxyindoleacetic acid: A metabolite of serotonin with a hydroxy group at the 5-position.
1-Methylindole-3-carboxylic acid: A simpler analog without the hydroxy and methylsulfanyl groups.
Uniqueness
5-Hydroxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid is unique due to the presence of both hydroxy and methylsulfanyl groups, which confer distinct chemical properties and biological activities. These functional groups enhance its potential as a versatile compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C12H13NO3S |
|---|---|
Poids moléculaire |
251.30 g/mol |
Nom IUPAC |
5-hydroxy-1-methyl-2-(methylsulfanylmethyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C12H13NO3S/c1-13-9-4-3-7(14)5-8(9)11(12(15)16)10(13)6-17-2/h3-5,14H,6H2,1-2H3,(H,15,16) |
Clé InChI |
ZPWSOJDOKGNMLV-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)O)C(=C1CSC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


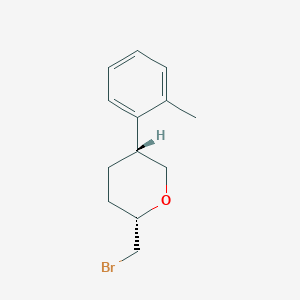
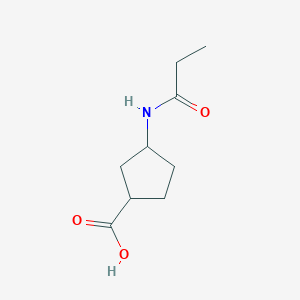

![1-[3-(Morpholin-4-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine](/img/structure/B13223081.png)

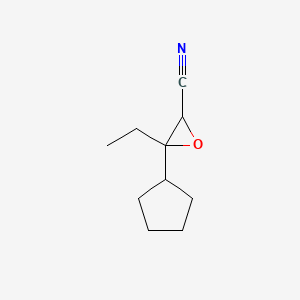
![tert-Butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate](/img/structure/B13223098.png)
![3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]propanenitrile](/img/structure/B13223116.png)
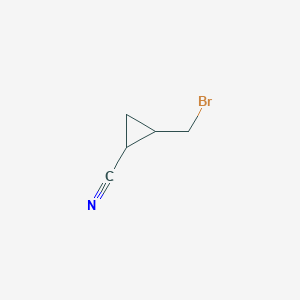
![5-[(1-tert-Butyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13223120.png)
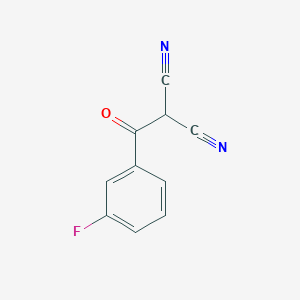
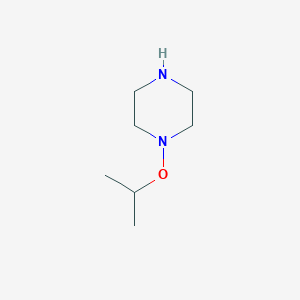
![2-Chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B13223147.png)
![3A,6a-dimethyl-2-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13223150.png)
